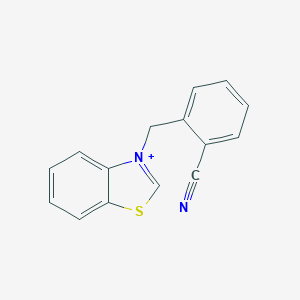![molecular formula C28H25N3O4 B282182 ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolopyrazole derivatives, which have been found to possess various biological activities such as anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, studies have suggested that this compound may exert its biological activities through the modulation of various signaling pathways. For example, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
Ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been found to possess various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to possess antiviral activity against hepatitis C and human immunodeficiency virus (HIV). However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been found to possess various biological activities, which make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound.
Orientations Futures
There are several future directions for the research of ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases such as cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, the development of new synthesis methods for this compound may lead to the discovery of more potent derivatives with improved biological activities.
Méthodes De Synthèse
The synthesis method of ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves the reaction of 3-methoxybenzaldehyde, 4-methylacetophenone, and ethyl acetoacetate with ammonium acetate in the presence of acetic acid. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been investigated for its potential applications in the field of medicine. Studies have shown that this compound exhibits anti-inflammatory, antitumor, and antiviral properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been investigated for its potential use as a therapeutic agent for viral infections such as hepatitis C and human immunodeficiency virus (HIV).
Propriétés
Formule moléculaire |
C28H25N3O4 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
ethyl 4-[4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C28H25N3O4/c1-4-35-28(33)19-12-14-21(15-13-19)31-26(20-6-5-7-22(16-20)34-3)23-24(29-30-25(23)27(31)32)18-10-8-17(2)9-11-18/h5-16,26H,4H2,1-3H3,(H,29,30) |
Clé InChI |
XFCLOCCUKLBZOJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC(=CC=C5)OC |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC(=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)
![14-Phenyl-8-oxa-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6-triene-14-carbonitrile](/img/structure/B282104.png)

![8-Isopropyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282107.png)
![diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)
![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)



![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)
![2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)
![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)